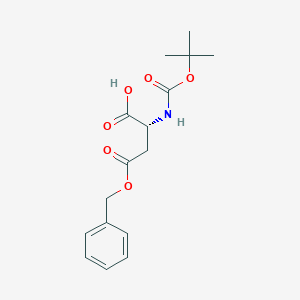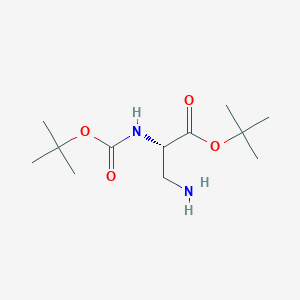
Boc-Asp(OBzl)-CMK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Asp(OBzl)-CMK, also known as N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid aspartic acid, preventing unwanted reactions during peptide chain assembly. This compound is particularly valuable in the field of biochemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OBzl)-CMK typically involves the esterification of aspartic acid with benzyl alcohol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of a coupling reagent such as diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Asp(OBzl)-CMK undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield aspartic acid and benzyl alcohol.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA), resulting in the free amino group.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC and DMAP.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Deprotection: Trifluoroacetic acid (TFA).
Coupling: Diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Major Products Formed
Hydrolysis: Aspartic acid and benzyl alcohol.
Deprotection: Free amino group.
Coupling: Peptide chains with this compound incorporated.
Wissenschaftliche Forschungsanwendungen
Boc-Asp(OBzl)-CMK has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Boc-Asp(OBzl)-CMK involves its role as a protecting group in peptide synthesis. The Boc group prevents unwanted reactions at the amino group of aspartic acid, allowing for selective reactions at other functional groups. This selective protection is crucial for the stepwise assembly of peptide chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Asp(OMe)-CMK: N-tert-Butoxycarbonyl-L-aspartic acid methyl ester.
Boc-Asp(OBzl)-OH: N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester without the CMK group.
Uniqueness
Boc-Asp(OBzl)-CMK is unique due to its specific protecting group combination, which provides stability and selectivity during peptide synthesis. Its benzyl ester group offers additional protection compared to other esters, making it particularly useful in complex peptide synthesis .
Eigenschaften
IUPAC Name |
benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-13(14(20)10-18)9-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSBJYSNALKVEA-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427295 |
Source


|
| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-5-chloro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172702-58-8 |
Source


|
| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-5-chloro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)




